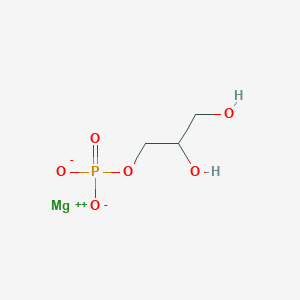

Magnesium glycerophosphate

Description

Properties

CAS No. |

927-20-8 |

|---|---|

Molecular Formula |

C3H9MgO6P |

Molecular Weight |

196.38 g/mol |

IUPAC Name |

magnesium;2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C3H9O6P.Mg/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

InChI Key |

JWMUBDROCTYZKE-UHFFFAOYSA-N |

SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Mg+2] |

Canonical SMILES |

C(C(COP(=O)(O)O)O)O.[Mg] |

Appearance |

White to off-white powder |

Other CAS No. |

927-20-8 |

Pictograms |

Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

57-03-4 (Parent) |

Synonyms |

Glycerol-1-phosphate magnesium salt; rac-Glycero-3-phosphate magnesium salt; DL-α-Glycerol phosphate MagnesiuM salt |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis and characterization of magnesium glycerophosphate"

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Glycerophosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an organic magnesium salt that combines magnesium with glycerophosphoric acid.[1] It is recognized for its high bioavailability and gentle impact on the digestive system, making it a preferred compound in nutritional supplements, fortified foods, and pharmaceutical formulations.[1][2] As a source of both magnesium and phosphorus, it supports a wide range of physiological processes, including energy metabolism, cellular function, nerve function, and muscle contraction.[1][2] The glycerophosphate moiety itself is a key component in cellular structure and energy production.[2] This document provides a comprehensive technical overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers in the field.

Synthesis of this compound

The primary method for synthesizing this compound is through a neutralization reaction between glycerophosphoric acid and a magnesium base, such as magnesium hydroxide (B78521), magnesium carbonate, or magnesium oxide.[1][3] The reaction is typically performed in an aqueous solution under controlled temperature and pH to ensure the stability of the glycerophosphate molecule and to achieve a high-purity product.[3] Using magnesium hydroxide is often preferred as the reaction is milder, avoids strong exothermic effects, and produces water as the only by-product, aligning with green manufacturing principles.[4]

Synthesis Workflow Diagram

References

- 1. High Quality this compound Manufacturer in China – Jiangsu Khonor Chemicals Co., Limited_Nutrient_Food additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. This compound|CAS 927-20-8|RUO [benchchem.com]

- 4. meixi-mgo.com [meixi-mgo.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Magnesium Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of magnesium glycerophosphate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into the compound's synthesis, analytical methodologies, and its role in key physiological pathways, presenting data in a structured and accessible format.

Chemical Structure and Identity

This compound is an organic magnesium salt of glycerophosphoric acid.[1] It exists as a mixture of magnesium salts of (RS)-2,3-dihydroxypropyl phosphate (B84403) and 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated.[2] The compound is a racemic mixture of the D- and L-glycerophosphate enantiomers.[3]

The chemical structure consists of a magnesium ion (Mg²⁺) ionically bonded to a glycerophosphate anion. The glycerophosphate component is derived from glycerol (B35011), a simple sugar alcohol, and phosphoric acid.

Chemical Identifiers:

-

IUPAC Name: magnesium;2,3-dihydroxypropyl phosphate[4]

-

CAS Number: 927-20-8[4]

-

Molecular Formula: C₃H₇MgO₆P[4]

Physicochemical Properties

This compound is a white to off-white, odorless, and hygroscopic powder.[2][4] It is known for its good bioavailability and gastrointestinal tolerability compared to some other magnesium salts.[]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 194.36 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | Decomposes upon heating | [2] |

| Boiling Point | Decomposes upon heating | [2] |

| Solubility in Water | 79 g/L at 20°C | [3] |

| Solubility in Ethanol (96%) | Practically insoluble | [2] |

| pH (1% solution) | 6.0 - 8.0 | [] |

| Magnesium Content | 11.0% to 12.5% (dried substance) | [2] |

Synthesis and Manufacturing

This compound is typically synthesized through a neutralization reaction between glycerophosphoric acid and a magnesium base, such as magnesium hydroxide (B78521) or magnesium carbonate.[4][6] The reaction is generally carried out in an aqueous solution. Following the reaction, the solution is filtered, and the this compound is isolated by evaporation or precipitation, followed by drying and milling to obtain a fine powder.[6]

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To identify the functional groups present in a sample of this compound and confirm its identity.

Methodology:

-

Sample Preparation: A small amount of the this compound powder is intimately mixed with dry potassium bromide (KBr) in an agate mortar and pestle. The typical sample-to-KBr ratio is approximately 1:100. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands. Key expected vibrational modes for this compound include:

-

O-H stretching: A broad band in the region of 3600-3200 cm⁻¹ due to the hydroxyl groups of the glycerol moiety.

-

C-H stretching: Bands in the region of 3000-2800 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the glycerol backbone.

-

P=O stretching: A strong absorption band in the region of 1250-1150 cm⁻¹.

-

P-O-C stretching: Characteristic bands in the region of 1100-950 cm⁻¹.[4]

-

C-O stretching: Bands in the region of 1150-1000 cm⁻¹.

-

Complexometric Titration for Magnesium Content

Objective: To quantify the magnesium content in a sample of this compound.

Methodology:

-

Sample Preparation: An accurately weighed amount of this compound (e.g., 0.200 g) is dissolved in approximately 40 mL of deionized water.[2]

-

Titration Setup:

-

Titrant: A standardized solution of ethylenediaminetetraacetic acid (EDTA), typically 0.1 M.

-

Indicator: Eriochrome Black T indicator is added to the sample solution.

-

Buffer: An ammonia-ammonium chloride buffer solution is added to maintain the pH of the solution at approximately 10.

-

-

Procedure: The sample solution is titrated with the standardized EDTA solution. The endpoint is indicated by a sharp color change from wine-red to blue.

-

Calculation: The magnesium content is calculated based on the volume of EDTA solution consumed and its known concentration. The reaction is a 1:1 molar ratio between Mg²⁺ and EDTA. 1 mL of 0.1 M sodium edetate is equivalent to 2.431 mg of Mg.[2]

High-Performance Liquid Chromatography (HPLC) for Glycerophosphate Analysis

Objective: To separate and quantify glycerophosphate in a sample, for instance, in a biological matrix after administration of this compound.

Methodology:

-

Sample Preparation: For biological samples (e.g., plasma, cell extracts), a protein precipitation step is typically required, followed by extraction of the polar metabolites. This can be achieved using a solvent mixture such as methanol/chloroform/water. The aqueous layer containing the glycerophosphate is collected and filtered through a 0.22 µm filter.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), is used.

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often employed for the separation of highly polar analytes like glycerophosphate.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

-

Flow Rate: A flow rate of around 0.5-1.0 mL/min is common.

-

Injection Volume: A small volume (e.g., 5-20 µL) of the prepared sample is injected.

-

-

Detection and Quantification: The glycerophosphate peak is identified based on its retention time compared to a standard. Quantification is achieved by constructing a calibration curve using standards of known concentrations.

Biological Significance and Signaling Pathways

This compound serves as a source of both magnesium and glycerophosphate, both of which are involved in numerous critical physiological processes.

Role of Magnesium in Cellular Signaling

Magnesium ions are essential cofactors for over 300 enzymatic reactions and play a crucial role in cellular signaling.[4] They are involved in ATP metabolism, DNA and RNA synthesis, and the regulation of ion channels.[7][8]

Figure 1. Cellular roles of magnesium ions derived from this compound.

The Glycerol-3-Phosphate Shuttle

The glycerophosphate component can be metabolized and enter the glycerol-3-phosphate shuttle. This shuttle is a crucial mechanism, particularly in skeletal muscle and the brain, for transferring reducing equivalents from NADH produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation and ATP production.[9][10]

Figure 2. The Glycerol-3-Phosphate Shuttle experimental workflow.

Role in Osteoblast Differentiation and Muscle Protein Synthesis

Recent research has highlighted the role of magnesium in promoting osteoblast differentiation and bone formation. Magnesium ions have been shown to enhance the expression of key osteogenic markers such as Runx2 and alkaline phosphatase (ALP).[11] In muscle cells, magnesium is involved in protein synthesis through the activation of the mTOR signaling pathway, which is crucial for muscle growth and regeneration.[[“]][[“]]

Figure 3. Role of Magnesium in Osteoblast and Muscle Cell Differentiation.

Stability and Storage

This compound is a stable compound under normal conditions of use and storage.[2] It is, however, hygroscopic and should be stored in a well-closed, airtight container at room temperature, protected from moisture.[2] It is incompatible with strong oxidizing agents.[3]

Conclusion

This compound is a well-characterized organic magnesium salt with significant applications in the pharmaceutical and nutraceutical industries. Its favorable physicochemical properties, good bioavailability, and the dual contribution of magnesium and glycerophosphate to vital cellular processes make it a compound of high interest for researchers and drug development professionals. A thorough understanding of its chemical structure, properties, and biological roles, as outlined in this guide, is essential for its effective and safe utilization in various applications.

References

- 1. Oxydative phosphorylations | PPT [slideshare.net]

- 2. This compound EP BP Ph Eur Pure Grade Manufacturers, SDS [mubychem.com]

- 3. This compound CAS#: 927-20-8 [m.chemicalbook.com]

- 4. This compound|CAS 927-20-8|RUO [benchchem.com]

- 6. naturalpractitionermag.com [naturalpractitionermag.com]

- 7. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. konstantinioncenter.org [konstantinioncenter.org]

- 9. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 10. Glycerol Phosphate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. consensus.app [consensus.app]

- 13. consensus.app [consensus.app]

An In-depth Technical Guide to the Physicochemical Properties of Magnesium Glycerophosphate (CAS 927-20-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for magnesium glycerophosphate, CAS 927-20-8. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental context, and the biological relevance of its constituent ions.

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: Identification and Molecular Properties

| Parameter | Value | Reference(s) |

| CAS Number | 927-20-8 | [1][2][3][4][5][6][7][8][9][10][11][12][13][][15][16][17][18][19][20] |

| EC Number | 213-149-3 | [1][8][16][19] |

| Molecular Formula (Anhydrous) | C₃H₇MgO₆P | [2][4][13][17][21] |

| Molecular Formula (Hydrate) | C₃H₇MgO₆P · xH₂O | [3][11][19][22] |

| Molecular Weight (Anhydrous Basis) | 194.36 g/mol | [3][23][11][13][19] |

| IUPAC Name | magnesium;2,3-dihydroxypropyl phosphate | [13][21] |

Table 2: Physical and Chemical Properties

| Parameter | Value | Reference(s) |

| Appearance | White to off-white powder, crystals, or granular powder.[3][23][5][9][11] | [3][23][5][9][11] |

| Melting Point | 168-220°C | [1] |

| Density | 1.858 g/cm³ at 20°C | [4][7] |

| Solubility | - Freely soluble in water.[23] - Water solubility: 79 g/L at 20°C.[7] - Practically insoluble in ethanol (B145695) (96%).[7] - Dissolves in dilute solutions of acids.[7] | [23][7] |

| pH (1% solution) | 7.0 - 8.5 | [18] |

| pH (of the substance) | 8.5 - 10.5 | [1] |

| Stability | Stable under normal conditions.[1][7][16][24] Incompatible with strong oxidizing agents.[7][16][22][24] | [1][7][16][22][24] |

| Storage | Store in a cool, dry place, away from heat and direct sunlight.[1][9] Keep containers well-closed and protected from moisture.[9] Recommended storage temperature: 15 to 25 °C.[9] | [1][9] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific substance like this compound are often proprietary or published in specific pharmacopeias. However, the following are general methodologies widely used in the pharmaceutical industry for such characterizations.[25][26][27][28][29]

Determination of Melting Point

The melting point is typically determined using Differential Scanning Calorimetry (DSC) .

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. At the melting point, the sample absorbs energy (endothermic transition), which is detected by the instrument.

-

General Procedure:

-

A small, accurately weighed amount of this compound is placed into an aluminum DSC pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is recorded against temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

-

Solubility Determination

Equilibrium solubility is a critical parameter, often determined by the shake-flask method .

-

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then quantified.

-

General Procedure:

-

An excess of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.

-

The container is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath (e.g., 20°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or Inductively Coupled Plasma (ICP) to quantify the magnesium content.

-

pH Measurement

The pH of a this compound solution is measured using a calibrated pH meter.

-

Principle: A pH meter measures the voltage difference between a pH electrode and a reference electrode, and this voltage is directly related to the hydrogen ion activity in the solution.

-

General Procedure:

-

A solution of a specified concentration (e.g., 1% w/v) of this compound in deionized water is prepared.

-

The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

-

The calibrated electrode is rinsed with deionized water, gently dried, and then immersed in the sample solution.

-

The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded.

-

Biological Dissociation and Metabolic Relevance

This compound serves as a bioavailable source of both magnesium and glycerophosphate ions. Upon administration and dissolution in the gastrointestinal tract, it dissociates into these two key components, which are then absorbed and participate in numerous physiological processes.

The diagram above illustrates the dissociation of this compound in the gastrointestinal tract into magnesium ions and glycerophosphate. The magnesium ion is essential as a cofactor for over 300 enzymatic reactions, crucial for ATP production, nerve function, muscle relaxation, and bone health.[23] The glycerophosphate component contributes to the synthesis of phospholipids, which are vital for cell membranes, and participates in energy metabolism and bone mineralization.[23]

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the neutralization reaction of glycerophosphoric acid with a magnesium base. Characterization ensures the final product's identity, purity, and physical form.

This workflow outlines the synthesis of this compound, which is typically achieved by reacting glycerophosphoric acid with a magnesium base like magnesium oxide or hydroxide (B78521) under controlled conditions.[23] The resulting product is then isolated and dried. Subsequent characterization is crucial, employing techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups and X-ray Diffraction (XRD) to analyze the crystalline structure.[23] Assays are performed to determine purity and magnesium content.

References

- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. 927-20-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 927-20-8: this compound | CymitQuimica [cymitquimica.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. This compound | 927-20-8 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. zyntex.com.tr [zyntex.com.tr]

- 10. lohmann-minerals.com [lohmann-minerals.com]

- 11. chemimpex.com [chemimpex.com]

- 12. afgsci.com [afgsci.com]

- 13. This compound | C3H7MgO6P | CID 10012877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. echemi.com [echemi.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. lohmann-minerals.com [lohmann-minerals.com]

- 19. DL-α-甘油磷酸盐 镁盐 水合物 ~85% (KT) | Sigma-Aldrich [sigmaaldrich.com]

- 20. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. biosynth.com [biosynth.com]

- 23. This compound|CAS 927-20-8|RUO [benchchem.com]

- 24. This compound CAS#: 927-20-8 [m.chemicalbook.com]

- 25. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 26. Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 27. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. storage.googleapis.com [storage.googleapis.com]

- 29. researchgate.net [researchgate.net]

The Cellular Choreography of Magnesium Glycerophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium glycerophosphate, a well-tolerated and bioavailable salt, serves as a unique pro-drug, dissociating to deliver two biologically crucial molecules: magnesium (Mg²⁺) and glycerophosphate. At the cellular level, these components engage in a complex and synergistic interplay, influencing a vast array of physiological processes critical for cellular health, energy metabolism, and signaling. This technical guide provides an in-depth exploration of the cellular mechanism of action of this compound, detailing the distinct and combined effects of its constituent parts. We present quantitative data from key studies, detailed experimental protocols for cited methodologies, and visual representations of the intricate signaling pathways involved.

Introduction

Magnesium is the second most abundant intracellular cation and a cofactor for over 600 enzymatic reactions, underscoring its fundamental role in cellular function[1]. Glycerophosphate lies at the crossroads of glycolysis and phospholipid synthesis, serving as a key metabolic intermediate. This compound, by providing both of these essential molecules, presents a multi-faceted approach to cellular support. This guide will dissect the cellular journey of magnesium and glycerophosphate following the dissociation of the parent compound, elucidating their mechanisms of action in critical cellular processes.

Dissociation and Cellular Uptake

Upon administration, this compound dissociates into magnesium ions (Mg²⁺) and glycerophosphate. The cellular uptake of these components is a regulated process.

-

Magnesium (Mg²⁺): The primary route for Mg²⁺ entry into cells is via specialized ion channels, most notably the Transient Receptor Potential Melastatin 7 (TRPM7) and Magnesium Transporter 1 (MagT1)[2][3]. TRPM7 is a unique bifunctional protein with both channel and kinase domains, and its activity is sensitive to intracellular Mg²⁺ levels, creating a feedback loop for magnesium homeostasis[4].

-

Glycerophosphate: As a phosphorylated intermediate of glycolysis, glycerophosphate can be transported into cells through various phosphate (B84403) transporters, such as the PiT family of sodium-dependent phosphate transporters.

The Cellular Roles of Magnesium

Once inside the cell, magnesium exerts its profound effects through several key mechanisms:

Enzymatic Cofactor and Energy Metabolism

Magnesium is indispensable for cellular energy production. It forms a complex with ATP (Mg-ATP), which is the true substrate for a multitude of kinases and ATPases involved in glycolysis, the Krebs cycle, and oxidative phosphorylation[1].

Table 1: Quantitative Impact of Magnesium on Enzyme Kinetics

| Enzyme | Effect of Increasing Mg²⁺ Concentration | Kinetic Parameter Affected | Reference |

| Glycogen (B147801) Synthase | Increased maximum velocity | Vmax | [1] |

| ITK (IL-2-inducible T-cell kinase) | Increased catalytic activity | Vmax | [5] |

| CDK2 (Cyclin-dependent kinase 2) | Increased affinity for ADP (product) | Kd (ADP) | [5] |

Modulation of Ion Channels and Cellular Excitability

Magnesium plays a critical role in regulating the flow of other ions across the cell membrane, thereby influencing cellular excitability and signaling. A prime example is its voltage-dependent block of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. At resting membrane potential, Mg²⁺ physically blocks the NMDA receptor channel, preventing excessive Ca²⁺ influx that can lead to excitotoxicity[6]. Depolarization of the membrane dislodges the Mg²⁺ ion, allowing for Ca²⁺ entry and downstream signaling.

Table 2: Subunit-Specific Magnesium Block of NMDA Receptors

| NMDA Receptor Subunit | IC₅₀ for Mg²⁺ Block at -100 mV | Reference |

| NR2A | ~ 2 µM | [7] |

| NR2B | ~ 2 µM | [7] |

| NR2C | ~ 10-15 µM | [7] |

| NR2D | ~ 10-15 µM | [7] |

Inhibition of Vascular Calcification

Emerging evidence highlights the protective role of magnesium against vascular calcification, a process implicated in cardiovascular disease. Magnesium has been shown to inhibit the osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs) and the formation of hydroxyapatite (B223615) crystals.

Table 3: Dose-Dependent Inhibition of Vascular Calcification by Magnesium

| Treatment Group | Calcium Content (µ g/100 µl ± SD) | Percent Reduction vs. High Phosphate | Reference |

| Control (0.9 mM Phosphate, 0.8 mM Mg) | 0.29 ± 0.16 | - | [3] |

| High Phosphate (5 mM) | 8.49 ± 2.57 | 0% | [3] |

| High Phosphate + 1.4 mM Mg | 5.30 ± 0.78 | 37.57% | [3] |

The Cellular Roles of Glycerophosphate

Glycerophosphate is a pivotal molecule in cellular metabolism, primarily involved in energy production and as a building block for essential cellular components.

Glycolysis and the Krebs Cycle

Glycerol-3-phosphate is a key intermediate in glycolysis, the metabolic pathway that converts glucose into pyruvate. It is formed from the reduction of dihydroxyacetone phosphate (DHAP). The glycerol-3-phosphate shuttle is a crucial mechanism for transporting reducing equivalents (NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation, particularly in tissues with high energy demands like the brain and skeletal muscle[8][9].

Phospholipid Biosynthesis

Glycerophosphate is the backbone for the synthesis of glycerophospholipids, the primary components of cellular membranes. These lipids are essential for maintaining membrane integrity, fluidity, and function, including the regulation of membrane-bound proteins and signaling pathways.

Glycerol-3-Phosphate Phosphatase (G3PP)

A recently identified enzyme, Glycerol-3-phosphate phosphatase (G3PP), hydrolyzes glycerol-3-phosphate to glycerol. This provides an additional layer of regulation on cellular glycerophosphate levels, influencing glycolysis, gluconeogenesis, and lipid metabolism.

Table 4: Kinetic Parameters of Human Glycerol-3-Phosphate Phosphatase (G3PP)

| Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |

| Glycerol-3-phosphate | ~1.4 | ~150 | [10] |

| 2-phosphoglycolate | ~1.5 | ~500 | [11] |

Signaling Pathways Modulated by this compound

The components of this compound influence several critical signaling pathways.

Inhibition of the Wnt/β-catenin Pathway

Magnesium has been shown to inhibit the Wnt/β-catenin signaling pathway in vascular smooth muscle cells[2][12]. This pathway is a key regulator of osteogenic differentiation. By inhibiting this pathway, magnesium prevents the transdifferentiation of VSMCs into osteoblast-like cells, thereby reducing vascular calcification[2][13]. The mechanism involves preventing the nuclear translocation of β-catenin and modulating the expression of downstream target genes such as Frizzled-3, VCAN/versican, cyclin D1, and c-Myc, while upregulating the expression of the Wnt antagonist DKK-1[12].

Modulation of NMDA Receptor Signaling

As previously mentioned, magnesium acts as a non-competitive antagonist of the NMDA receptor. This modulation is critical for preventing neuronal overstimulation and is a key mechanism for its neuroprotective effects.

Glycerol-3-Phosphate Shuttle

The glycerol-3-phosphate shuttle is an essential pathway for regenerating NAD⁺ from NADH produced during glycolysis, allowing for its continued operation. This is particularly important in cells with high metabolic rates.

Experimental Protocols

Caco-2 Cell Permeability Assay for Magnesium Salts

This protocol outlines the steps to assess the permeability of magnesium salts across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium[14][15].

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Magnesium salt solutions of interest

-

Transepithelial Electrical Resistance (TEER) meter

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a colorimetric magnesium assay kit

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Cell Culture and Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days. Monitor the integrity of the cell monolayer by measuring the TEER. A TEER value above 250 Ω·cm² typically indicates a well-formed monolayer.

-

Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add the magnesium salt solution of a known concentration to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with 5% CO₂. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS. f. Also, collect a sample from the apical chamber at the end of the experiment.

-

Quantification: Analyze the magnesium concentration in the collected samples using ICP-MS or a colorimetric assay.

-

Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of magnesium appearance in the basolateral chamber (µg/s)

-

A is the surface area of the Transwell® membrane (cm²)

-

C₀ is the initial concentration of magnesium in the apical chamber (µg/mL)

-

Alizarin Red S Staining for Quantification of Vascular Calcification

This protocol describes the use of Alizarin Red S to stain and quantify calcium deposits in cultured vascular smooth muscle cells[16][17][18].

Materials:

-

Vascular smooth muscle cells (VSMCs)

-

Cell culture medium

-

Calcification medium (e.g., medium supplemented with high phosphate)

-

Phosphate-buffered saline (PBS)

-

10% (v/v) neutral buffered formalin or 4% paraformaldehyde

-

Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

-

10% (w/v) cetylpyridinium (B1207926) chloride (CPC) in 10 mM sodium phosphate, pH 7.0

-

Spectrophotometer

Procedure:

-

Cell Culture and Induction of Calcification: a. Plate VSMCs in multi-well plates and grow to confluence. b. Induce calcification by incubating the cells in calcification medium for a specified period (e.g., 7-14 days). Include experimental groups with varying concentrations of magnesium.

-

Fixation: a. Aspirate the culture medium and wash the cells twice with PBS. b. Fix the cells with 10% neutral buffered formalin or 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells three times with deionized water.

-

Staining: a. Add the Alizarin Red S staining solution to each well, ensuring the cell monolayer is completely covered. b. Incubate for 20-30 minutes at room temperature. c. Aspirate the staining solution and wash the cells four times with deionized water.

-

Quantification: a. To quantify the staining, add 10% cetylpyridinium chloride to each well to destain the cells. b. Incubate for 20-30 minutes at room temperature with gentle shaking to dissolve the stain. c. Transfer the solution to a 96-well plate. d. Read the absorbance at 562 nm using a spectrophotometer. e. Create a standard curve with known concentrations of Alizarin Red S to determine the amount of bound stain, which correlates with the amount of calcium deposition.

Conclusion

The cellular mechanism of action of this compound is a composite of the individual and synergistic effects of magnesium and glycerophosphate. Magnesium's role as a critical enzymatic cofactor, a modulator of ion channels, and an inhibitor of pathological calcification, combined with glycerophosphate's central position in energy metabolism and phospholipid synthesis, highlights the compound's potential for supporting and maintaining cellular health. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the therapeutic applications of this compound. The provided data, protocols, and pathway diagrams serve as a resource for designing future studies to unravel the full spectrum of its cellular effects.

References

- 1. Effects of magnesium on the kinetic properties of bovine heart glycogen synthase D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnesium inhibits Wnt/β-catenin activity and reverses the osteogenic transformation of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detailed examination of Mg2+ and pH sensitivity of human TRPM7 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Multiple Structural Elements Determine Subunit Specificity of Mg2+ Block in NMDA Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 9. Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a mammalian glycerol-3-phosphate phosphatase: Role in metabolism and signaling in pancreatic β-cells and hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Magnesium Inhibits Wnt/β-Catenin Activity and Reverses the Osteogenic Transformation of Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. benchchem.com [benchchem.com]

- 17. oricellbio.com [oricellbio.com]

- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

The Pivotal Role of the Glycerophosphate Moiety in Cellular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium glycerophosphate, a compound recognized for its high bioavailability and gentle physiological action, serves as a crucial donor of both magnesium and the multi-functional glycerophosphate moiety. While the roles of magnesium are extensively documented, the biological significance of the glycerophosphate component is equally critical and multifaceted. This technical guide provides a comprehensive exploration of the biological roles of the glycerophosphate moiety, detailing its involvement in fundamental cellular processes including energy metabolism, phospholipid biosynthesis, and signal transduction. This document synthesizes quantitative data from key studies, presents detailed experimental methodologies for a range of relevant assays, and visualizes complex biological pathways to offer a thorough resource for researchers and professionals in the fields of cellular biology and drug development.

Introduction

The glycerophosphate moiety, specifically sn-glycerol 3-phosphate, is a central molecule in cellular metabolism. As a component of this compound, it provides a readily available source of both glycerol (B35011) and phosphate (B84403), which are integral to a multitude of physiological functions.[1][2][3] This guide will delve into the specific contributions of the glycerophosphate moiety to cellular life, independent of the well-established roles of its magnesium counterpart.

Core Biological Functions of the Glycerophosphate Moiety

The biological importance of the glycerophosphate moiety can be categorized into three primary areas: its role as a metabolic intermediate in energy production, its function as a structural backbone in the synthesis of essential macromolecules, and its participation in cellular signaling cascades.

Energy Metabolism: The Glycerol Phosphate Shuttle

A primary function of the glycerophosphate moiety is its role in the glycerol phosphate shuttle . This shuttle is a vital mechanism for the regeneration of NAD+ from NADH produced during glycolysis, particularly in tissues with high energy demands such as the brain and skeletal muscle.[1][4] The shuttle effectively transports reducing equivalents from the cytoplasm into the mitochondria for oxidative phosphorylation, contributing to the overall cellular ATP yield.[4][5][6][7][8]

The efficiency of this shuttle is dependent on the coordinated action of two glycerol-3-phosphate dehydrogenase (GPDH) isozymes: the cytosolic, NAD-dependent GPDH (GPD1) and the mitochondrial, FAD-dependent GPDH (GPD2).[9]

The kinetic parameters of GPDH are crucial for understanding the efficiency and regulation of the glycerol phosphate shuttle. The following table summarizes key kinetic data for GPDH.

| Enzyme | Substrate | Km | kcat | Source |

| Glycerol 3-Phosphate Dehydrogenase (GPDH) | Glycerol 3-Phosphate (G3P) | 0.19 mM | 17 s-1 | [7] |

| Glycerol 3-Phosphate Dehydrogenase (Mtb-GAPDH) | NAD+ | 6.2 ± 0.6 mM | 1590 ± 40 min-1 | [10] |

| Glycerol 3-Phosphate Dehydrogenase (Mtb-GAPDH) | Na2PO4 | 6 ± 1 mM | 1450 ± 70 min-1 | [10] |

Precursor for Phospholipid Biosynthesis

Glycerol-3-phosphate is the foundational molecule for the de novo synthesis of all glycerophospholipids, which are the primary components of cellular membranes.[11][12][13][14][15][16] This synthesis pathway begins with the acylation of glycerol-3-phosphate, leading to the formation of phosphatidic acid, a key intermediate in the production of various phospholipid classes including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI).[12] The integrity and fluidity of cellular membranes are therefore directly dependent on a sufficient supply of the glycerophosphate moiety.

Role in Bone Metabolism and Mineralization

In the context of bone metabolism, the glycerophosphate moiety, typically administered as β-glycerophosphate in in vitro studies, serves as a phosphate source to induce and study osteoblast differentiation and mineralization.[9][17][18] The concentration of β-glycerophosphate has been shown to be a critical factor in these assays.

| Cell Type | β-Glycerophosphate Concentration | Observed Effect | Source |

| Primary Mouse Osteoblasts | 5 mM | Promotes mineralization | [17] |

| Rat Calvarial Osteoblasts | 2 mM | Formation of trabecular bone-like nodules | [2] |

| Rat Calvarial Osteoblasts | 5-10 mM | Dystrophic mineralization and decreased cell viability | [2] |

| IDG-SW3 Osteocyte-like cells | 10 mM | 50% increase in mineral deposition compared to 5 mM | [19] |

Involvement in Signal Transduction

Beyond its metabolic and structural roles, the glycerophosphate moiety is a precursor to a class of signaling molecules known as glycerophosphoinositols (GroPIns). These molecules are generated from the metabolism of phosphoinositides and have been shown to modulate various signaling pathways, including those involving adenylyl cyclase and Rho GTPases.[1][4] For instance, glycerophosphoinositol (B231547) 4-phosphate (GroPIns4P) can inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the biological roles of the glycerophosphate moiety.

In Vitro Mineralization Assay

This protocol describes a colorimetric method to quantify calcium deposition by osteoblasts cultured with β-glycerophosphate.[17]

Materials:

-

Primary osteoblasts or osteogenic cell line (e.g., MC3T3-E1)

-

Bone growth medium (BGM)

-

Osteogenic mineralization medium (MM): BGM supplemented with 50 µg/mL ascorbic acid and 5 mM β-glycerophosphate

-

Phosphate-buffered saline (PBS)

-

10% buffered formalin solution

-

40 mM Alizarin Red S (ARS) staining solution (pH 4.2)

-

Destaining solution (e.g., 10% cetylpyridinium (B1207926) chloride)

-

24-well tissue culture plates

Procedure:

-

Seed osteoblasts at a density of 8.8 x 10⁴ cells/cm² in 24-well plates with BGM.

-

After 24 hours, replace the BGM with 1 mL of MM.

-

Incubate the cells for 14 days at 37°C and 5% CO₂, changing the medium every 2-3 days with fresh MM.

-

After the incubation period, aspirate the culture medium and rinse the cells twice with 0.5 mL of PBS.

-

Fix the cells with 0.5 mL of 10% buffered formalin for 10 minutes at room temperature.

-

Aspirate the formalin and wash twice with 0.5 mL of ultrapure water.

-

Add 0.25 mL of 40 mM ARS staining solution to each well and incubate for 20 minutes at room temperature with gentle shaking.

-

Aspirate the ARS solution and wash the wells four times with 1 mL of ultrapure water.

-

Visually inspect and photograph the stained mineralized nodules.

-

For quantification, add 1 mL of destaining solution to each well and incubate for 15 minutes at room temperature with shaking to solubilize the stain.

-

Transfer 200 µL of the destained solution to a 96-well plate and measure the absorbance at 562 nm.

Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay

This protocol outlines a colorimetric assay to measure GPDH activity in cell or tissue lysates.[13][21]

Materials:

-

Cell or tissue homogenates

-

GPDH Assay Buffer

-

GPDH Substrate (reconstituted)

-

GPDH Probe (reconstituted)

-

NADH Standard (for standard curve)

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Prepare cell or tissue lysates by homogenization in ice-cold GPDH Assay Buffer. Centrifuge to remove debris and collect the supernatant.

-

Prepare a standard curve using the NADH Standard.

-

Add 1-50 µL of sample or standard to the wells of a 96-well plate. Adjust the final volume to 50 µL with GPDH Assay Buffer.

-

Prepare a Reaction Mix containing GPDH Assay Buffer, GPDH Probe, and GPDH Substrate according to the kit instructions.

-

Add 50 µL of the Reaction Mix to each well.

-

Measure the absorbance at 450 nm in kinetic mode for 20-60 minutes at 37°C.

-

Calculate the GPDH activity from the rate of change in absorbance, using the NADH standard curve.

ATP Production Measurement using Bioluminescence Assay

This protocol describes the measurement of ATP levels in living cells, which can be influenced by the activity of the glycerol phosphate shuttle.[22][23][24]

Materials:

-

Cultured cells

-

ATP Detection Cocktail (containing luciferase and D-luciferin)

-

Luminometer

-

White-walled 96-well plates

Procedure:

-

Plate cells in a white-walled 96-well plate and culture under desired experimental conditions.

-

Prepare the ATP Detection Cocktail according to the manufacturer's instructions.

-

Add a volume of ATP Detection Cocktail equal to the culture medium volume to each well.

-

Mix gently by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Relate the luminescence signal to ATP concentration using an ATP standard curve.

Signaling Pathways and Logical Relationships

The glycerophosphate moiety is at the heart of several key cellular pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these complex relationships.

The Glycerol Phosphate Shuttle and its Link to Glycolysis and Oxidative Phosphorylation

Caption: The Glycerol Phosphate Shuttle transfers electrons from cytosolic NADH to the mitochondrial electron transport chain.

Glycerophospholipid Biosynthesis Pathway

Caption: Glycerol-3-phosphate is the precursor for the synthesis of major glycerophospholipids.

Glycerophosphoinositol Signaling Pathway

Caption: Glycerophosphoinositols modulate key signaling molecules like adenylyl cyclase and Rho GTPases.

Conclusion

The glycerophosphate moiety, an integral component of this compound, plays a central and versatile role in cellular biology. Its functions extend from being a critical node in energy metabolism via the glycerol phosphate shuttle to serving as the essential backbone for the synthesis of all glycerophospholipids that form cellular membranes. Furthermore, its derivatives, the glycerophosphoinositols, act as important signaling molecules, influencing a range of cellular processes. A thorough understanding of these biological roles is paramount for researchers and professionals engaged in the study of cellular metabolism, membrane biology, and signal transduction, and holds significant potential for the development of novel therapeutic strategies. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a robust foundation for further investigation into the multifaceted world of the glycerophosphate moiety.

References

- 1. Video: GPCRs Regulate Adenylyl Cylase Activity [jove.com]

- 2. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. The glycerophosphoinositols: cellular metabolism and biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling | Semantic Scholar [semanticscholar.org]

- 6. Node Shapes | Graphviz [graphviz.org]

- 7. Glycerol 3-Phosphate Dehydrogenase: Role of the Protein Conformational Change in Activation of a Readily Reversible Enzyme-Catalyzed Hydride Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycerol-3-phosphate dehydrogenase (GlpD) reporter enzyme assay for Escherichia coli [protocols.io]

- 9. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Kinetic and Mechanistic Characterization of the Glyceraldehyde 3-Phosphate Dehydrogenase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. The natural phosphoinositide derivative glycerophosphoinositol inhibits the lipopolysaccharide-induced inflammatory and thrombotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. Kinetic regulation of the mitochondrial glycerol-3-phosphate dehydrogenase by the external NADH dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Glycerophosphoinositols: From Lipid Metabolites to Modulators of T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. scribd.com [scribd.com]

- 20. The regulation of adenylyl cyclase by receptor-operated G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. content.abcam.com [content.abcam.com]

- 22. goldbio.com [goldbio.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

In Vivo vs. In Vitro Stability of Magnesium Glycerophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium glycerophosphate is an organic magnesium salt recognized for its high bioavailability and excellent gastrointestinal tolerability[1]. Comprised of magnesium, glycerol (B35011), and phosphate (B84403), it serves as a source of both magnesium and phosphate, essential components in numerous physiological processes, including energy metabolism and bone health[2]. The stability of this compound, both in vitro and in vivo, is a critical factor influencing its efficacy as a nutritional supplement and pharmaceutical ingredient. This technical guide provides an in-depth analysis of the stability of this compound under various conditions, detailing experimental methodologies and presenting available quantitative data.

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic powder[3]. It is generally soluble in water and dissolves in dilute acids[3]. Under normal storage conditions, it is considered stable[3].

In Vitro Stability

The in vitro stability of this compound is primarily influenced by pH and the presence of enzymes. In aqueous solutions, it can undergo hydrolysis to form glycerol and phosphoric acid[1].

pH-Dependent Stability

The stability of this compound is assessed in simulated physiological environments to predict its behavior in the gastrointestinal tract.

-

Simulated Intestinal Fluid (SIF): In the neutral to slightly alkaline environment of the small intestine (pH 6.8–7.4), the stability is also a key consideration. Studies on the formation of magnesium-calcium phosphate particles in simulated intestinal fluid indicate that the presence of biorelevant molecules can influence the stability of phosphate compounds[4].

Dissolution Profile

The dissolution rate is a critical factor for bioavailability. A study comparing various magnesium formulations provides insight into the dissolution of a product containing this compound.

Table 1: In Vitro Dissolution of Magnesium-Containing Formulations

| Formulation Code | Magnesium Salt(s) | Dosage Form | Time to 80% Mg Release (minutes) | % Mg Released at 120 minutes |

|---|---|---|---|---|

| A | Mg oxide, Mg glycerophosphate | Tablet | < 10 | > 80 |

| C | Mg oxide | Tablet | > 120 | < 80 |

| D | Mg glycerophosphate | Tablet | < 10 | > 80 |

Data adapted from a study by Blancquaert et al. (2019)[5][6].

This data indicates that formulations containing this compound exhibit rapid dissolution in vitro, a key prerequisite for good bioavailability[5][6].

In Vivo Stability and Metabolism

Upon oral administration, this compound dissociates in the gastrointestinal tract into magnesium ions and glycerophosphate[1]. The stability and subsequent metabolism are influenced by physiological processes.

Dissociation and Absorption

The primary event in vivo is the dissociation of the salt. The released magnesium ions are then available for absorption. The glycerophosphate moiety is also absorbed and enters metabolic pathways[2]. The high bioavailability of this compound suggests that it remains sufficiently stable in the gastrointestinal lumen to allow for efficient absorption of its components[7].

Enzymatic Hydrolysis

The glycerophosphate component is a substrate for intestinal alkaline phosphatase, which hydrolyzes it to glycerol and inorganic phosphate[8][9][10]. This enzymatic action is a key step in its in vivo metabolism.

-

Kinetics of Intestinal Alkaline Phosphatase: Studies have shown that intestinal alkaline phosphatase efficiently hydrolyzes β-glycerophosphate[8]. The rate of hydrolysis is dependent on pH and substrate concentration[11]. The enzyme's activity is enhanced by magnesium ions[10][12].

The following diagram illustrates the general pathway of this compound metabolism in vivo.

Comparative Stability: In Vivo vs. In Vitro

Direct quantitative comparisons of the degradation kinetics of this compound in vivo versus in vitro are limited in the available literature. However, based on the collected data, a qualitative comparison can be made.

-

In Vitro: Stability is primarily a function of chemical hydrolysis, influenced by pH and temperature. The dissolution rate is high in simulated gastric and intestinal fluids.

-

In Vivo: Stability is dynamic and influenced by physiological factors such as transit time, pH changes along the GI tract, and enzymatic activity. The rapid absorption of magnesium and the enzymatic hydrolysis of glycerophosphate suggest that the compound does not persist in its original form for extended periods in the body.

The in vivo environment introduces enzymatic degradation via alkaline phosphatase, which is not typically accounted for in simple in vitro dissolution or stability studies in simulated fluids unless the enzyme is explicitly added. This enzymatic action likely accelerates the breakdown of the glycerophosphate moiety in vivo compared to a purely chemical hydrolysis in vitro.

Experimental Protocols

In Vitro Dissolution Testing

This protocol is based on the methodology described by Blancquaert et al. (2019) for assessing magnesium supplement dissolution[5][6].

Objective: To determine the rate and extent of magnesium release from a solid dosage form in a simulated gastric or intestinal fluid.

Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

Media:

-

Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.

-

Simulated Intestinal Fluid (SIF): pH 6.8, without pancreatin.

Procedure:

-

Place 900 mL of the dissolution medium in each vessel and equilibrate to 37 ± 0.5 °C.

-

Place one tablet in each vessel.

-

Operate the apparatus at a specified rotation speed (e.g., 75 rpm).

-

Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 60, 120 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples promptly.

-

Analyze the samples for magnesium content using a validated analytical method such as HPLC with a refractive index detector or atomic absorption spectroscopy.

The following diagram outlines the workflow for this experimental protocol.

Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell model[13][14].

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, simulating intestinal absorption.

Materials:

-

Caco-2 cells.

-

Transwell® permeable supports.

-

Cell culture medium (e.g., DMEM with supplements).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the test solution of this compound in transport buffer to the apical (donor) side.

-

Add fresh transport buffer to the basolateral (receiver) side.

-

Incubate at 37 °C with gentle shaking.

-

Collect samples from the basolateral side at specified time points.

-

-

Analysis: Quantify the concentration of magnesium in the collected samples using a suitable analytical method.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

-

dQ/dt is the rate of magnesium transport.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor compartment.

-

The following diagram illustrates the workflow for the Caco-2 cell permeability assay.

Conclusion

This compound is a stable organic magnesium salt with high bioavailability. Its in vitro stability is characterized by rapid dissolution in simulated gastrointestinal fluids. In vivo, its stability is more dynamic, involving dissociation and subsequent enzymatic hydrolysis of the glycerophosphate moiety by intestinal alkaline phosphatase. This enzymatic degradation is a key difference between the in vivo and in vitro scenarios and likely contributes to the efficient release and absorption of magnesium and phosphate. While direct quantitative comparisons of degradation kinetics are sparse, the available evidence strongly suggests that this compound is sufficiently stable to allow for effective delivery of its constituent nutrients in a biological system. Further research focusing on the precise hydrolysis kinetics in the presence of intestinal enzymes would provide a more complete picture of its in vivo stability profile.

References

- 1. This compound|CAS 927-20-8|RUO [benchchem.com]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. This compound EP BP Ph Eur Pure Grade Manufacturers, SDS [mubychem.com]

- 4. Formation and properties of amorphous magnesium-calcium phosphate particles in a simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. naturalpractitionermag.com [naturalpractitionermag.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 12. The mechanism of hydrolysis of beta-glycerophosphate by kidney alkaline phosphatase. | Semantic Scholar [semanticscholar.org]

- 13. Caco-2 Monolayer as a Model of the Intestinal Barrier: Permeability of Magnesium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biomed.cas.cz [biomed.cas.cz]

Magnesium Glycerophosphate: A Comprehensive Technical Guide to its Role as a Source of Magnesium and Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium glycerophosphate is an organic salt that serves as a highly bioavailable source of both magnesium and phosphate (B84403). This technical guide provides an in-depth analysis of its chemical properties, metabolic fate, and physiological significance. We present a compilation of quantitative data on its bioavailability compared to other common magnesium salts, detailed experimental protocols for its study, and an exploration of the signaling pathways modulated by its constituent ions. This document is intended to be a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating a deeper understanding and application of this compound in research and therapeutic contexts.

Introduction

Magnesium is the second most abundant intracellular cation and a crucial cofactor for over 300 enzymatic reactions in the body, essential for processes such as ATP metabolism, DNA and RNA synthesis, and signal transduction.[1][[“]] Phosphate is also a vital component of numerous biological molecules, including nucleic acids and phospholipids, and plays a fundamental role in energy metabolism and cellular signaling.[3][[“]] this compound, as a single compound, delivers both of these essential minerals. Its organic nature is suggested to contribute to its enhanced solubility and bioavailability, making it a subject of interest for supplementation and therapeutic applications.[[“]][6] This guide will delve into the technical aspects of this compound, providing the detailed information necessary for its scientific evaluation and utilization.

Chemical and Physical Properties

This compound is the magnesium salt of glycerophosphoric acid.[7] It is a white, odorless powder with good water solubility.[7][8]

| Property | Value | Reference |

| Molecular Formula | C3H7MgO6P | [9] |

| Molecular Weight | 194.36 g/mol | [9] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water; Practically insoluble in ethanol (B145695) | [10] |

Bioavailability of this compound

The bioavailability of a mineral salt is a critical factor in its efficacy as a supplement or therapeutic agent. This compound is often cited for its high bioavailability compared to inorganic salts like magnesium oxide.[[“]][11]

Comparative Bioavailability Data

The following table summarizes findings from various studies comparing the bioavailability of different magnesium salts. It is important to note that direct comparative studies under identical conditions are limited, and results can vary based on the study design (in vitro vs. in vivo), the model system used, and the analytical methods employed.

| Magnesium Salt | Model System | Key Bioavailability Findings | Reference(s) |

| This compound | In vitro (SHIME®) | High bioaccessibility and dissolution rates. | [9] |

| In vivo (Human) | Well-absorbed and tolerated with minimal gastrointestinal side effects. | [6][12] | |

| Magnesium Citrate (B86180) | In vivo (Human) | Significantly higher urinary magnesium excretion compared to magnesium oxide, indicating better absorption. | [13] |

| In vitro (Caco-2 cells) | Higher absorption compared to magnesium oxide. | ||

| Magnesium Oxide | In vivo (Human) | Low solubility and bioavailability; urinary magnesium excretion not significantly different from placebo in some studies. | [13][14] |

| In vitro (Caco-2 cells) | Lower absorption compared to magnesium bisglycinate and dimagnesium malate. | ||

| Magnesium Glycinate (Bisglycinate) | In vivo (Human) | Better absorption than magnesium oxide, particularly in individuals with impaired absorption. | [15] |

| In vitro (Caco-2 cells) | Highest absorption among tested compounds (MgBG, MgBuf, DMM, MgO, MgCit). | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Bioavailability Assessment using Caco-2 Cells

This protocol is adapted from studies assessing the intestinal absorption of magnesium compounds.[16]

Objective: To evaluate the transport of magnesium from this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-essential amino acids

-

Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Magnesium standard solution

-

Magnesium assay kit (e.g., colorimetric)

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Differentiation: Allow the cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

-

Add HBSS to the basolateral (bottom) chamber.

-

In the apical (top) chamber, add a solution of this compound in HBSS at a defined concentration (e.g., 50 mM).

-

Incubate the plates at 37°C.

-

At various time points (e.g., 1, 2, 4 hours), collect samples from the basolateral chamber.

-

-

Magnesium Quantification: Measure the magnesium concentration in the basolateral samples using a magnesium assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of magnesium transport across the Caco-2 monolayer.

In Vivo Bioavailability Assessment in Rodents

This protocol is a general framework based on studies evaluating the bioavailability of magnesium supplements in animal models.[17]

Objective: To determine the pharmacokinetic profile of magnesium following oral administration of this compound in rats.

Materials:

-

Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., distilled water)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Metabolic cages for urine collection

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for magnesium analysis

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week. Provide standard chow and water ad libitum.

-

Fasting: Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.

-

Dosing: Administer a single oral dose of this compound (e.g., 400 mg/kg elemental magnesium) or vehicle via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at baseline (pre-dose) and at various time points post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Urine Collection: House the animals in metabolic cages and collect urine over a 24-hour period post-dosing.

-

Sample Processing: Separate plasma from blood samples by centrifugation.

-

Magnesium Quantification: Determine the total magnesium concentration in plasma and urine samples using ICP-MS or AAS.

-

Data Analysis: Plot the mean plasma magnesium concentration versus time to determine pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Calculate the total amount of magnesium excreted in the urine over 24 hours.

Induction and Assessment of Vascular Smooth Muscle Cell (VSMC) Calcification

This protocol is based on studies investigating the role of phosphate in vascular calcification.[8][18][19][20]

Objective: To induce calcification in cultured vascular smooth muscle cells using β-glycerophosphate and to assess the extent of mineralization.

Materials:

-

Rat or human aortic smooth muscle cells (VSMCs)

-

DMEM with high glucose

-

FBS

-

Penicillin-Streptomycin

-

β-glycerophosphate

-

Alizarin Red S staining solution

-

4% formaldehyde (B43269) or 70% ethanol for fixation

-

Calcium quantification kit

Procedure:

-

Cell Culture: Culture VSMCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induction of Calcification: Once the cells reach confluence, switch to a calcification medium consisting of DMEM with 10% FBS and 10 mM β-glycerophosphate. Culture the cells in this medium for 7-14 days, changing the medium every 2-3 days.

-

Alizarin Red S Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde for 10 minutes or 70% ethanol for 1 hour at room temperature.[19][20]

-

Wash the cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.[19]

-

Wash extensively with deionized water to remove non-specific staining.

-

Visualize and photograph the calcium deposits (red-orange nodules) under a microscope.

-

-

Quantification of Calcium Deposition:

-

After Alizarin Red S staining, the dye can be extracted by adding a solution of 10% acetic acid and 10% ammonium (B1175870) hydroxide (B78521) to each well.

-

The absorbance of the extracted dye can be measured at 405 nm to quantify the amount of calcium deposition.

-

Alternatively, decalcify the cell layer with 0.6 N HCl and measure the calcium content in the supernatant using a colorimetric calcium assay kit.

-

Signaling Pathways Modulated by Magnesium and Phosphate

The dissociation of this compound in the body releases magnesium and phosphate ions, which are key players in numerous intracellular signaling pathways.

Role of Magnesium in the MAPK/ERK Pathway

Magnesium is essential for the activity of many kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) cascade. The MAPK/ERK pathway is a critical signaling route that regulates cell proliferation, differentiation, and survival. Studies have shown that magnesium deprivation can inhibit the MEK-ERK cascade.[10]

References

- 1. air.unimi.it [air.unimi.it]

- 2. consensus.app [consensus.app]

- 3. Calcification of Vascular Smooth Muscle Cells and Imaging of Aortic Calcification and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. brauer.com.au [brauer.com.au]

- 7. Beta-glycerophosphate accelerates calcification in cultured bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Magnesium deprivation inhibits a MEK-ERK cascade and cell proliferation in renal epithelial Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. greal.co [greal.co]

- 12. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells [arpi.unipi.it]

- 13. Magnesium bioavailability from magnesium citrate and magnesium oxide [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? [pubmed.ncbi.nlm.nih.gov]

- 18. Magnesium prevents β-glycerophosphate-induced calcification in rat aortic vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. RTEF-1 Inhibits Vascular Smooth Muscle Cell Calcification through Regulating Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deacetylated Sp1 improves β-glycerophosphate-induced calcification in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Magnesium Glycerophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility profile of magnesium glycerophosphate, a key compound in pharmaceutical and nutraceutical formulations. Understanding its behavior in various solvents is critical for optimizing drug delivery, ensuring bioavailability, and developing stable formulations. This document provides a comprehensive overview of its solubility in common solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound is an organic salt that serves as a nutritional source of both magnesium and phosphorus. Its therapeutic efficacy is intrinsically linked to its solubility, which governs its absorption and bioavailability in the body. The solubility of this compound is not straightforward and can be influenced by factors such as the grade of the material, temperature, and the pH of the solvent.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability, particularly in aqueous solutions, depending on the specific grade of the compound. The data compiled from various sources is summarized below.

| Solvent | Solubility | Temperature | Notes |

| Water | 10 - 100 g/L[1] | 20°C | For Ph.Eur.11.Ed. | food supplement | BP 2025 grade.[1] |

| < 1 g/L[1] | 20°C | For BPC 63 grade.[1] | |

| 79 g/L | 20°C | General value from a chemical data sheet. | |

| 45.2 g/L | Not Specified | Predicted value. | |

| Ethanol (96%) | Practically Insoluble[2][3][4][5] | Not Specified | Consistent across multiple pharmacopeia-grade sources.[2][3][4][5] |

| Glycerol (B35011) | No quantitative data available. | Not Specified | The addition of glycerol to aqueous solutions can help maintain the solubility of this compound. |

| Propylene Glycol | No quantitative data available. | Not Specified | |

| Dilute Acids | Soluble[2][3][4][5] | Not Specified | Dissolves in dilute solutions of acids.[2][3][4][5] |

The conflicting data for water solubility highlights the importance of specifying the grade of this compound used in any formulation or study. The solubility is also reported to be strongly dependent on temperature.

Experimental Protocol: Determination of Water Solubility (Flask Method)

The following is a detailed methodology for determining the water solubility of this compound, adapted from the OECD Test Guideline 105 (Water Solubility).[6][7][8][9][10] This method, often referred to as the flask method, is suitable for substances with a solubility above 10⁻² g/L.

1. Principle: A supersaturated solution of this compound is created by adding an excess amount of the solid to water in a flask. The mixture is agitated at a controlled temperature for a sufficient period to allow it to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

2. Materials and Equipment:

-

This compound (specify grade)

-

Deionized or Distilled Water

-

Constant Temperature Bath or Shaker (e.g., 20 ± 0.5 °C)

-

Glass Flasks with Stoppers

-

Magnetic Stirrer and Stir Bars (or orbital shaker)

-

Centrifuge

-

Syringes and Filters (e.g., 0.45 µm pore size)

-

Analytical Balance

-

Suitable Analytical Instrument (e.g., HPLC, ICP-MS for magnesium determination, or a validated titration method)

-

pH Meter

3. Procedure:

-

Preliminary Test: To estimate the approximate solubility and the time to reach equilibrium, a preliminary test should be conducted. Add an excess of this compound to a known volume of water and stir. Periodically take samples, filter, and measure the concentration until it becomes constant.

-

Definitive Test:

-

Add an amount of this compound that is in excess of its expected solubility to several flasks containing a known volume of water.

-

Place the flasks in a constant temperature bath and agitate them at a constant speed.

-

Continue agitation for a period determined by the preliminary test (typically 24 to 48 hours) to ensure equilibrium is reached. It is recommended to approach equilibrium from both undersaturation and supersaturation to confirm the equilibrium state. For supersaturation, the mixture can be heated and then cooled to the test temperature.

-

After reaching equilibrium, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant. To avoid contamination with solid particles, it is advisable to centrifuge the sample at the test temperature.

-

Filter the sample through a 0.45 µm filter that has been pre-saturated with the solution to avoid loss of the dissolved substance by adsorption.

-

Dilute the filtrate as necessary and analyze the concentration of this compound using a validated analytical method.

-

Measure the pH of the saturated solution.

-

4. Data Analysis and Reporting:

-

Calculate the mean concentration from at least three replicate flasks.

-

Report the water solubility in g/L or mg/L.

-

The report should include:

-